molecular formula C26H32N2O9 B127223 Strictosidinic acid CAS No. 150148-81-5

Strictosidinic acid

Cat. No. B127223
CAS RN: 150148-81-5
M. Wt: 516.5 g/mol
InChI Key: CMMIVMFGFIBAGC-IUNANRIWSA-N
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Description

Strictosidinic acid is an orally active glycoside indole monoterpene alkaloid, which inhibits precursor enzymes of 5-HT biosynthesis and reduces the 5-HT levels . It is isolated from the leaves of Psychotria myriantha .


Synthesis Analysis

Strictosidinic acid is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . A study on Camptotheca acuminata revealed that it does not synthesize 3-α (S)-strictosidine as its central MIA intermediate and instead uses an alternative seco-iridoid pathway that produces multiple isomers of strictosidinic acid .


Molecular Structure Analysis

Strictosidinic acid has a molecular formula of C26H32N2O9 . It contains 73 bonds in total, including 41 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .


Chemical Reactions Analysis

The Pictet–Spengler reaction between dopamine and an aldehyde yields a tetrahydroisoquinoline, and can proceed in aqueous conditions, catalyzed by acid . In O. pumila, the strictosidine content was highest in stems, while the strictosidinic acid content was highest in hairy roots .


Physical And Chemical Properties Analysis

Strictosidinic acid has a molecular weight of 516.54 . It is a solid substance and has a solubility of 100 mg/mL in DMSO .

Scientific Research Applications

Strictosidinic acid, a monoterpenoid indole alkaloid, has garnered attention in various scientific fields due to its unique properties and potential applications. Below is a comprehensive analysis of six distinct applications of strictosidinic acid across different scientific disciplines:

Anticancer Drug Synthesis

Strictosidinic acid plays a crucial role in the synthesis of anticancer drugs. It serves as a key intermediate in the biosynthesis of camptothecin analogues, which are potent inhibitors of DNA topoisomerase I . These analogues, such as topotecan and irinotecan, are used to treat various cancers, including lung, cervical, ovarian, and brain cancers .

Pharmacological Research

In pharmacology, strictosidinic acid has been studied for its effects on the central nervous system. It has shown potential in reducing serotonin levels in the rat hippocampus, suggesting its role in modulating neurotransmitter systems . This could have implications for the development of treatments for disorders related to neurotransmitter imbalances.

Biotechnology

Biotechnological applications of strictosidinic acid include its use in metabolic engineering and enzymatic studies. It has been involved in research focusing on the biosynthetic pathways of plant-derived alkaloids . Understanding these pathways can lead to the development of novel methods for producing plant-based compounds industrially.

Environmental Science

Strictosidinic acid’s derivatives, such as succinic acid, have environmental applications. Succinic acid is used in the production of biodegradable plastics, solvents, and deicing compounds . The biological production of succinic acid, which can be derived from strictosidinic acid, offers a sustainable alternative to petrochemical processes.

Material Science

In material science, strictosidinic acid has been identified in the study of plant metabolites that contribute to the development of new materials. Its presence in certain plants has been linked to the discovery of new alkaloids and potential applications in creating novel material structures .

Analytical Chemistry

Strictosidinic acid has relevance in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its distinct chemical structure can help in the identification and quantification of similar compounds in complex mixtures .

Future Directions

The future directions of Strictosidinic acid research could involve further investigation into its antidepressant effects , as well as its potential role in the synthesis of other pharmaceutically valuable metabolites .

properties

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMIVMFGFIBAGC-IUNANRIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315444
Record name Strictosidinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strictosidinic acid

CAS RN

150148-81-5
Record name Strictosidinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150148-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strictosidinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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